ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
This compound is a heterocyclic organic molecule featuring a fused imidazo[2,1-c][1,2,4]triazole core linked to a p-tolyl group, a thioether-acetyl bridge, and a piperazine-carboxylate ester moiety. Key structural attributes include:
- p-Tolyl substituent: Enhances lipophilicity and influences target binding.
- Thioether-acetyl linker: Provides metabolic stability and conformational flexibility.
- Piperazine-carboxylate ester: Modulates solubility and bioavailability.
Synthetic routes typically involve multi-step heterocyclic condensations, as seen in analogous compounds (e.g., imidazo-pyrazoles in ), employing catalysts like ZnCl₂ and PEPPSI-iPr for cross-coupling reactions . Characterization relies on NMR, LCMS, and IR spectroscopy .
Properties
IUPAC Name |
ethyl 4-[2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3S/c1-3-29-20(28)24-10-8-23(9-11-24)17(27)14-30-19-22-21-18-25(12-13-26(18)19)16-6-4-15(2)5-7-16/h4-7H,3,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTQXPPGPUANTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as ethyl 4-(2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate, is a complex molecule that contains several functional groups, including an imidazole ring and a 1,2,4-triazole ring. These functional groups are known to interact with various biological targets.
Mode of Action
Compounds containing imidazole and 1,2,4-triazole rings are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects are typically achieved through the interaction of the compound with its targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds containing imidazole and 1,2,4-triazole rings are known to interact with various biochemical pathways, leading to their diverse biological activities. For instance, some imidazole derivatives have been reported to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, a neurotransmitter.
Biological Activity
Ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure, and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
1. Chemical Structure and Synthesis
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 430.53 g/mol. The compound features an imidazo[2,1-c][1,2,4]triazole core structure known for its diverse biological activities.
Synthesis Process
The synthesis typically involves several steps:
- Formation of the Imidazo[2,1-c][1,2,4]triazole Core : The initial reaction involves the condensation of appropriate arylhydrazine derivatives with imidazole precursors.
- Thioacetylation : The incorporation of thioacetyl groups enhances the biological activity.
- Piperazine Derivative Formation : The final step involves the reaction with piperazine derivatives to yield the target compound.
Anticancer Activity
Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have demonstrated that derivatives similar to this compound can inhibit cell growth in cervical (SISO) and bladder (RT-112) cancer cell lines with IC values ranging from 2.38 to 3.77 μM .
Antimicrobial Activity
The imidazole and triazole rings present in this compound have been associated with antimicrobial properties:
- Compounds derived from similar structures have shown efficacy against various bacterial strains compared to standard antibiotics .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : Some derivatives have been shown to inhibit tyrosine kinases such as EPH-B3 and FGF-R1 .
- Induction of Apoptosis : The compound may also trigger apoptotic pathways in cancer cells .
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic potential of various triazole derivatives against human cancer cell lines using a crystal violet assay. The results indicated that certain modifications in the chemical structure significantly enhanced cytotoxicity .
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| Compound A | SISO | 3.0 | Apoptosis Induction |
| Compound B | RT-112 | 2.5 | Kinase Inhibition |
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds against pathogenic bacteria:
- The results demonstrated that certain derivatives exhibited potent antibacterial activity comparable to conventional antibiotics like chloramphenicol .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Substituent Effects
The compound shares core motifs with several synthesized analogs (Table 1):
Key Observations :
- Thioether linkers (common in 6c, 6f, and the target) contribute to metabolic stability compared to oxygen ethers .
- Piperazine-carboxylate esters (target and 6f) improve aqueous solubility relative to non-esterified analogs .
Cross-Reactivity and Selectivity
As per , the compound’s imidazo-triazole core may cause cross-reactivity in immunoassays designed for triazole-based drugs (e.g., antifungals). However, the piperazine-carboxylate group could reduce off-target binding, enhancing selectivity .
Analytical and Computational Comparisons
- Characterization Methods : NMR and LCMS (used for 6c–6f in ) are standard for verifying the target’s structure. Discrepancies in δ values (e.g., piperazine protons at 3.5–4.0 ppm) may arise from electronic effects of the thioacetyl group .
- ADME Predictions : The target’s logP (estimated >3 due to p-tolyl and thioether) suggests moderate bioavailability, comparable to 6c (logP ~2.8) but lower than 6f (logP ~4.1) .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer: Synthesis involves multi-step reactions, including cyclization of thiadiazole intermediates and coupling with piperazine derivatives. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : Use of bases like triethylamine to deprotonate thiol groups during acetyl-thioether bond formation .
- Temperature control : Maintain 60–80°C to prevent side reactions in cyclization steps .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .
Q. How is structural confirmation achieved for this compound?
Methodological Answer: Use a combination of spectroscopic and computational techniques:
- NMR : and NMR identify proton environments and carbon frameworks (e.g., piperazine methylene at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 491.56 for CHNOS) .
- X-ray crystallography : Resolves bond angles and stereochemistry in crystalline forms .
Q. What initial biological screening strategies are recommended?
Methodological Answer: Prioritize assays based on structural analogs:
Q. How is purity assessed, and what analytical methods are critical?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<2%) .
- TLC : Monitor reaction progress (silica gel plates, visualizing agents: iodine or UV) .
- Elemental analysis : Validate C/H/N/S ratios within ±0.3% of theoretical values .
Q. What strategies improve solubility for in vitro studies?
Methodological Answer:
- Solvent systems : Use DMSO for stock solutions (≤10% v/v in cell culture media) .
- Prodrug modification : Introduce phosphate groups at the hydroxyl moiety to enhance aqueous solubility .
- Cosolvents : Combine with PEG-400 or cyclodextrins for pharmacokinetic studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance biological activity?
Methodological Answer:
- Functional group substitutions : Replace the p-tolyl group with electron-withdrawing groups (e.g., -CF) to improve target binding .
- Heterocycle optimization : Substitute the triazole ring with imidazole to modulate kinase selectivity .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with NLRP3 (e.g., hydrogen bonding with Arg258) .
Q. How to resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Dose-response reevaluation : Test overlapping concentration ranges (e.g., 0.1–50 μM) to identify biphasic effects .
- Off-target profiling : Screen against a panel of 50+ kinases/proteases to rule out nonspecific binding .
- Species-specific assays : Compare human vs. murine macrophage responses to NLRP3 inhibition .
Q. What methodologies assess compound stability under physiological conditions?
Methodological Answer:
- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (>200°C indicates robustness) .
- pH stability : Incubate in buffers (pH 1–10) for 24h; monitor degradation via HPLC .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Q. How to identify biological targets and mechanistic pathways?
Methodological Answer:
- Chemical proteomics : Use clickable probes (alkyne-tagged analogs) to pull down binding proteins in cell lysates .
- CRISPR-Cas9 screens : Knock out candidate genes (e.g., NLRP3) to validate target necessity .
- Transcriptomics : RNA-seq of treated cells to map downstream pathway activation (e.g., NF-κB) .
Q. What computational approaches predict pharmacokinetic properties?
Methodological Answer:
- ADME prediction : SwissADME estimates logP (2.1), GI absorption (High), and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate binding to serum albumin to predict half-life .
- QSAR models : Train on triazole derivatives to forecast BBB permeability (e.g., polar surface area <90 Ų) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
